molecular formula C18H17N3O2S B11142677 2-(4-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

2-(4-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11142677
M. Wt: 339.4 g/mol
InChI Key: TZFAFXRTBZOIBV-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by:

  • A 4-methylthiazole core substituted at position 2 with a 4-methoxyphenyl group.
  • A pyridin-2-ylmethyl moiety attached via the carboxamide nitrogen at position 3.
    This scaffold is structurally analogous to kinase inhibitors like dasatinib but differs in key substituents, which influence its physicochemical and pharmacological properties .

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H17N3O2S/c1-12-16(17(22)20-11-14-5-3-4-10-19-14)24-18(21-12)13-6-8-15(23-2)9-7-13/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

TZFAFXRTBZOIBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

The preparation of this compound involves multi-step organic transformations, primarily focusing on:

  • Thiazole Ring Formation : Cyclization reactions to construct the thiazole backbone.

  • Functional Group Introduction : Sequential addition of methoxyphenyl, methyl, and pyridinylmethyl groups.

  • Carboxamide Coupling : Amidation reactions to install the final substituent.

Thiazole Ring Synthesis via Hantzsch Method

The Hantzsch thiazole synthesis is a classical approach, employing α-haloketones and thioamides. For this compound, 4-methoxyacetophenone is brominated to yield 2-bromo-1-(4-methoxyphenyl)propan-1-one , which reacts with thiourea in ethanol under reflux to form the thiazole intermediate.

Reaction Conditions :

  • Solvent: Ethanol (anhydrous)

  • Temperature: 80–90°C

  • Catalyst: Pyridine (2 equiv)

  • Yield: 68–72%

Carboxamide Formation

The carboxamide group is introduced via coupling the thiazole-5-carboxylic acid intermediate with 2-(aminomethyl)pyridine . This step typically uses EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) as coupling agents in dichloromethane (DCM) at room temperature.

Optimized Parameters :

  • Molar Ratio: 1:1.2 (acid:amine)

  • Reaction Time: 12–16 hours

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane)

  • Purity: >95% (HPLC)

Patent-Based Approaches

Cyclization-Hydrolysis Strategy (CN101475541A)

The Chinese patent CN101475541A outlines a three-step protocol for analogous thiazole-5-carboxylic acids, adaptable to the target compound:

  • Sulfonation : Treatment of 4-methoxyphenylacetone with chlorosulfonic acid to form a sulfonyl chloride intermediate.

  • Cyclization : Reaction with ammonium thiocyanate in acetic acid to generate the thiazole ring.

  • Hydrolysis : Basic hydrolysis (NaOH, 60°C) to yield the carboxylic acid, followed by amidation.

Key Data :

  • Overall Yield: 58% (over three steps)

  • Critical Factor: Strict control of hydrolysis pH to prevent decarboxylation.

Pyridine Substitution Variations (WO2012161879A1)

The WO2012161879A1 patent describes thiazole derivatives with pyridinylmethyl groups, emphasizing the use of 4-methylpiperazine -based coupling agents to enhance solubility and bioavailability. While the patent focuses on pyridin-4-yl analogs, the methodology is transferable to pyridin-2-yl systems via modified protecting group strategies.

Notable Reagents :

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride : Used for introducing hydrophobic substituents.

  • Pd/C-mediated Hydrogenation : For deprotection of Boc groups in final steps.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Ethanol and DCM are preferred for their balance of polarity and boiling points. Elevated temperatures (>100°C) risk decomposition of the methoxyphenyl group, necessitating reflux conditions below 90°C.

Purification Challenges

The final product often co-elutes with unreacted pyridinylmethylamine. Gradient elution (hexane → ethyl acetate) on silica gel resolves this, but preparative HPLC is recommended for >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J=4.8 Hz, 1H, pyridine-H), 7.75 (d, J=8.8 Hz, 2H, methoxyphenyl-H), 6.98 (d, J=8.8 Hz, 2H), 4.72 (s, 2H, CH₂), 3.86 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

  • LC-MS : [M+H]⁺ = 358.2, retention time = 6.7 min (C18 column, 70% acetonitrile).

Industrial Scalability and Environmental Considerations

Large-scale synthesis requires substituting toxic solvents (e.g., DCM) with 2-MeTHF or cyclopentyl methyl ether (CPME). Flow chemistry approaches reduce reaction times by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide amine derivative.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Key areas of interest include:

  • Antimicrobial Activity
    • The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
    • Case Study : In vitro studies demonstrated that derivatives of this compound achieved minimum inhibitory concentration (MIC) values as low as 10 µg/mL against resistant strains, indicating potent antimicrobial efficacy.
  • Antitumor Activity
    • Research indicates that the compound possesses significant cytotoxic effects against several cancer cell lines. It has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
    • Case Study : A study on A431 skin cancer cells revealed that the compound induced apoptosis through activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2. The IC50 values for various cancer cell lines were reported as follows:
      Cell LineIC50 (µM)
      A431 (skin)< 10
      HepG2 (liver)< 15
      MCF7 (breast)< 12
  • Anti-inflammatory Properties
    • Preliminary studies suggest that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
    • Research Findings : In vivo models demonstrated a reduction in inflammation markers in animal models of arthritis, indicating its potential application in treating inflammatory diseases.

Research Applications

Given its diverse biological activities, this compound is being explored for various research applications:

  • Drug Development
    • The compound serves as a lead structure for developing new antimicrobial and anticancer agents. Structure-activity relationship (SAR) analyses are ongoing to optimize its efficacy and selectivity.
  • Pharmacological Studies
    • Researchers are investigating its pharmacokinetic and pharmacodynamic properties to understand better how it behaves within biological systems.
  • Combination Therapies
    • Preliminary studies suggest potential synergistic effects when combined with other therapeutic agents, particularly in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table compares the target compound with structurally related thiazole carboxamides:

Compound Name Molecular Weight Substituents (R1, R2) Notable Features Biological Activity (If Reported) Reference
Target Compound 325.38 R1: 4-Methoxyphenyl; R2: Pyridin-2-ylmethyl Electron-donating methoxy group; pyridine-based amide Not explicitly reported (likely varied)
Dasatinib (BMS-354825) 488.01 R1: 2-Chloro-6-methylphenyl; R2: Pyrimidinylamino-piperazine Chloro and methyl groups; pyrimidine-piperazine chain Pan-Src kinase inhibitor; anticancer
N-(4-Bromophenyl)-4-Methyl-2-(4-Pyridinyl)-1,3-Thiazole-5-Carboxamide 370.25 R1: 4-Bromophenyl; R2: 4-Pyridinyl Bromine substituent (electron-withdrawing); pyridine at R2 No activity reported
2-(4-Fluorophenyl)-4-Methyl-N-(Pyridin-2-Ylmethyl)-1,3-Thiazole-5-Carboxamide 327.4 R1: 4-Fluorophenyl; R2: Pyridin-2-ylmethyl Fluorine substituent (electron-withdrawing); same amide as target compound Unreported
2-(3,4-Dimethoxyphenyl)-4-Methyl-N-[3-(Trifluoromethyl)Phenyl]-1,3-Thiazole-5-Carboxamide 422.42 R1: 3,4-Dimethoxyphenyl; R2: 3-Trifluoromethylphenyl Dual methoxy groups; strong electron-withdrawing CF3 group Unreported

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Trifluoromethylphenyl (in the CF3 analog) introduces strong hydrophobicity and metabolic resistance but may reduce solubility .
  • Amide Nitrogen Modifications :

    • The pyridin-2-ylmethyl group in the target compound offers a compact, aromatic substituent, contrasting with dasatinib’s bulky pyrimidine-piperazine chain. This difference likely alters target selectivity .

Biological Activity

The compound 2-(4-methoxyphenyl)-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure features a thiazole ring, a methoxyphenyl group, and a pyridine moiety, which contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical)10.5
MCF-7 (breast)12.3
A549 (lung)9.8

These results indicate that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It exhibited activity against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects . In animal models of inflammation, it significantly reduced edema and inflammatory markers:

  • Carrageenan-induced paw edema : Reduction by 40% at a dose of 20 mg/kg.
  • Cytokine levels : Decreased levels of TNF-α and IL-6 were observed after treatment.

These results indicate that the compound may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Disruption of bacterial cell wall synthesis , contributing to its antimicrobial activity.
  • Modulation of inflammatory cytokine production.

Case Studies

A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results demonstrated a marked reduction in tumor size compared to control groups, highlighting its therapeutic potential.

Q & A

Q. Table 1: Synthesis Yield Comparison

StepSolventCatalystYield (%)Reference
Thiazole formationEtOHNone65–70
Carboxamide couplingDMFEDCI82–85
Final purificationCH₂Cl₂/MeOHNone90–95

How is the structural integrity of this compound confirmed, and what challenges arise in spectral interpretation?

Basic:
Key techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 356.12) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced:
Challenges :

  • Signal overlap : Pyridine and thiazole protons in 1H^1H-NMR require advanced 2D techniques (COSY, HSQC) .
  • Dynamic effects : Rotameric states of the carboxamide group may complicate NOESY analysis .

What methodologies are used to study its interactions with biological targets, and how are computational predictions validated?

Basic:
Common methods :

  • Molecular docking : Screens against kinases or GPCRs using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., KDK_D values) .
  • Enzyme assays : IC50_{50} determination via fluorescence-based inhibition assays .

Advanced:
Resolving discrepancies :

  • False positives in docking : Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .
  • SPR vs. ITC : Compare kinetic (KDK_D) and thermodynamic (ΔG\Delta G) data to confirm binding mechanisms .

Q. Table 2: Binding Affinity Data

TargetMethodKDK_D (nM)Reference
Kinase XSPR12.5 ± 1.2
GPCR YITC8.3 ± 0.9

How can conflicting biological activity data across studies be systematically analyzed?

Advanced:
Root-cause analysis :

  • Assay conditions : Compare buffer pH, ionic strength, and co-solvents (e.g., DMSO% affecting solubility) .
  • Cell-line variability : Test in isogenic cell lines to control for genetic drift .
  • Metabolic stability : Assess cytochrome P450 interactions using liver microsomes .

What experimental designs are recommended for evaluating its therapeutic potential in specific disease models?

Advanced:
In vivo/in vitro pipeline :

Target validation : CRISPR knockouts to confirm target relevance .

ADME profiling :

  • Permeability : Caco-2 monolayer assays .
  • Half-life : Plasma stability tests in rodents .

Toxicity screens : Ames test for mutagenicity; hERG inhibition assays .

Q. Table 3: Preclinical Profiling Parameters

ParameterMethodThreshold
IC50_{50}Enzyme assay<100 nM
Plasma stabilityMouse modelt1/2t_{1/2} > 4 h
hERG inhibitionPatch-clampIC50_{50} > 10 µM

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